4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1H-imidazol-2-one
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Overview
Description
4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1H-imidazol-2-one is a complex organic compound that belongs to the class of imidazole derivatives. This compound features a unique structure that combines an indole moiety with an imidazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1H-imidazol-2-one typically involves the condensation of an indole derivative with an imidazole precursor. One common method includes the reaction of 2-methylindole-3-carbaldehyde with 4-hydroxy-3-phenyl-1H-imidazol-2-one under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1H-imidazol-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and imidazole rings.
Reduction: Reduced forms of the compound, often leading to the formation of secondary alcohols or amines.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1H-imidazol-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as 4-hydroxy-3-phenyl-1H-imidazol-2-one and 2-phenylimidazole are structurally related to the imidazole ring present in the compound.
Uniqueness
The uniqueness of this compound lies in its combined indole and imidazole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-15(14-9-5-6-10-16(14)20-12)11-17-18(23)22(19(24)21-17)13-7-3-2-4-8-13/h2-11,23H,1H3,(H,21,24)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRUIRPICWTWPC-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(N(C(=O)N3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NC2=CC=CC=C2/C1=C/C3=C(N(C(=O)N3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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